4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride
Overview
Description
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is a white or off-white crystalline powder that is soluble in water and ethanol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antiplatelet agents like clopidogrel .
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is primarily used as an intermediate in the synthesis of anti-thrombotic drugs such as Clopidogrel and Prasugrel . These drugs target the P2Y12 receptor, a G-protein coupled receptor on the surface of platelets, inhibiting platelet aggregation .
Mode of Action
The compound interacts with its targets by being metabolized into an active metabolite that irreversibly binds to the P2Y12 receptor. This binding inhibits the signal transduction pathway of ADP, a platelet activator, thereby reducing platelet aggregation and clot formation .
Biochemical Pathways
The compound affects the ADP signal transduction pathway in platelets. By inhibiting the P2Y12 receptor, it prevents the activation of the Gq and Gi proteins, which are responsible for platelet shape change and aggregation. This results in reduced thrombus formation .
Pharmacokinetics
As an intermediate in the synthesis of drugs like clopidogrel, it’s likely that the compound itself has low bioavailability and is rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of the compound’s action result in reduced platelet aggregation and clot formation. This can help prevent thrombotic events such as stroke or heart attack in patients at risk .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of clopidogrel , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and metabolism of this drug.
Cellular Effects
As an intermediate in the synthesis of clopidogrel, it may indirectly influence cell function through its role in the production of this drug .
Molecular Mechanism
As an intermediate in the synthesis of clopidogrel, it is likely involved in the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with the action of this drug .
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 242.9°C at 760 mmHg and a melting point of 212-215°C
Metabolic Pathways
As an intermediate in the synthesis of clopidogrel, it is likely involved in the metabolic pathways of this drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride typically involves the cyclization of N-(2-ethyl) thiophene methylamine with formaldehyde. The reaction is carried out in the presence of ethanol and hydrogen chloride, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thienopyridines.
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Serves as an intermediate in the synthesis of antiplatelet drugs like clopidogrel and prasugrel.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Prasugrel: A more potent antiplatelet agent compared to clopidogrel.
Ticlopidine: An older antiplatelet drug with a similar mechanism of action.
Uniqueness: 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is unique due to its specific structural features that make it an essential intermediate in the synthesis of newer and more effective antiplatelet agents. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h2,4,8H,1,3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEOIFRMJGFLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648635 | |
Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-38-2 | |
Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main findings from the toxicological studies on 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride?
A1: Two papers, "Studies on anti-inflammatory agents. XIV. Toxicological studies of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine hydrochloride. I" and "Studies on anti-inflammatory agents. XV. Toxicological studies of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine hydrochloride. II" , detail the toxicological investigations of this compound. Unfortunately, the abstracts are unavailable, limiting specific insights into the findings.
Q2: Were there any long-term effects observed in the toxicological studies?
A2: Without access to the full text of the studies , it is impossible to definitively state the presence or absence of long-term effects. Researchers interested in the long-term toxicological profile of 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride would need to consult the complete publications.
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